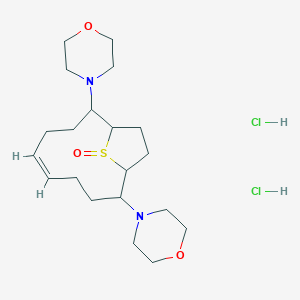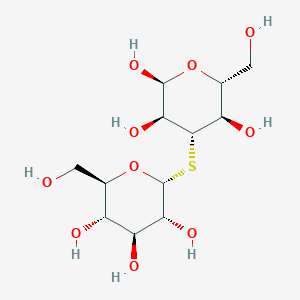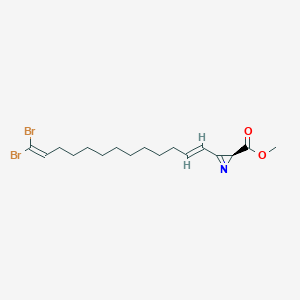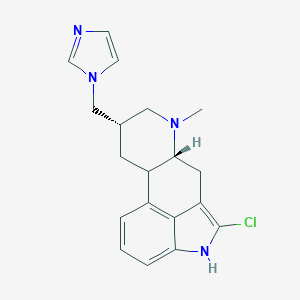
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride, also known as DMTS, is a synthetic compound that has been widely used in scientific research. DMTS is a bicyclic sulfur-containing compound that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is not fully understood. However, it is believed that 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been shown to have antibacterial and antifungal activities.
実験室実験の利点と制限
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride can be difficult to work with due to its low solubility in water.
将来の方向性
There are several future directions for 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride research. One direction is to further investigate its mechanism of action and its potential applications in cancer therapy. Another direction is to study its potential as an antiviral and antibacterial agent. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride could be used as a tool to study the role of topoisomerase II and protein kinase C in various biological processes.
Conclusion
In conclusion, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been shown to possess anticancer, antiviral, and antimicrobial activities. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride research, including investigating its mechanism of action and potential applications in cancer therapy and studying its potential as an antiviral and antibacterial agent.
合成法
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride can be synthesized by reacting 2,9-dichloro-5,6,7,8-tetrahydro-13H-benz[e]indolo[2,3-a]pyrrolo[3,4-c]carbazole with morpholine and sodium sulfide in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride dihydrochloride salt.
科学的研究の応用
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been used in various scientific research studies due to its unique chemical structure and properties. It has been shown to possess anticancer, antiviral, and antimicrobial activities. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been used as a tool to study the mechanism of action of various biological processes.
特性
CAS番号 |
174198-18-6 |
|---|---|
製品名 |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride |
分子式 |
C20H36Cl2N2O3S |
分子量 |
455.5 g/mol |
IUPAC名 |
(5Z)-2,9-dimorpholin-4-yl-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide;dihydrochloride |
InChI |
InChI=1S/C20H34N2O3S.2ClH/c23-26-19-7-8-20(26)18(22-11-15-25-16-12-22)6-4-2-1-3-5-17(19)21-9-13-24-14-10-21;;/h1-2,17-20H,3-16H2;2*1H/b2-1-;; |
InChIキー |
PCZUCNXGLHMGHO-UAIGNFCESA-N |
異性体SMILES |
C/1CC(C2CCC(S2=O)C(CC/C=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
正規SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
同義語 |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochl oride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)








